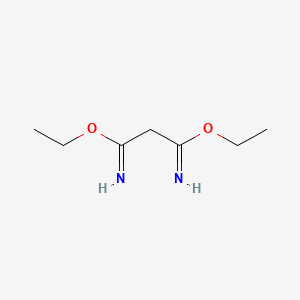

Diethyl malonimidate

Description

Significance and Niche within Contemporary Synthetic Methodologies

The primary significance of diethyl malonimidate lies in its role as a direct precursor to bis(oxazoline) (BOX) and bis(imidazoline) ligands. sigmaaldrich.comsigmaaldrich.comscientificlabs.comthieme-connect.com These C2-symmetric ligands are of paramount importance in modern asymmetric catalysis, capable of coordinating with various transition metals to catalyze a wide array of enantioselective transformations. The use of this compound provides an efficient and straightforward route to these ligands, which are instrumental in the synthesis of chiral molecules, a critical demand in the pharmaceutical and agrochemical industries. sigmaaldrich.comsigmaaldrich.comnumberanalytics.com

Its niche is defined by its function as a bifunctional electrophile. The two imidate groups readily undergo condensation reactions with chiral amino alcohols or diamines to form the corresponding bis(oxazoline) or bis(imidazoline) structures. thieme-connect.comnih.gov This method is often preferred for its high efficiency and the directness with which it delivers the core ligand scaffold.

Historical Context of Imidate Chemistry in Catalysis Research

The chemistry of imidates is rooted in the late 19th century with the discovery of the Pinner reaction in 1877 by Adolf Pinner. numberanalytics.comnumberanalytics.comwikipedia.org This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imidate salt, known as a Pinner salt. wikipedia.orgjk-sci.com The initial protocol involved harsh conditions, often using anhydrous hydrogen chloride gas, which limited its broad applicability. d-nb.info

The mechanism of the Pinner reaction begins with the protonation of the nitrile by a strong acid, which activates the nitrile for nucleophilic attack by an alcohol. numberanalytics.comd-nb.info The resulting intermediate then undergoes proton transfer to yield the imidate salt. d-nb.info Over the years, milder protocols have been developed, including the use of Lewis acids to promote the reaction, expanding the scope and utility of imidate synthesis. d-nb.info While the Pinner reaction was not initially focused on catalysis, the imidate products have proven to be exceptionally useful intermediates. numberanalytics.com The development of methods to synthesize di-imidates, such as this compound, paved the way for their use in creating the bidentate ligands that are now central to many catalytic enantioselective processes. nih.gov

Structural Features Pertinent to its Reactivity Profile

This compound is most commonly utilized as its dihydrochloride (B599025) salt, which enhances its stability and handling. sigmaaldrich.comnih.gov The core structure features a central methylene (B1212753) group flanked by two imidate functionalities.

| Property | Value |

| Linear Formula | C₂H₅OC(=NH)CH₂C(=NH)OC₂H₅·2HCl sigmaaldrich.com |

| Molecular Weight | 231.12 g/mol sigmaaldrich.com |

| CAS Number | 10344-69-1 sigmaaldrich.com |

| Form | Dihydrochloride salt scbt.com |

| Melting Point | 122 °C (decomposes) sigmaaldrich.com |

Selected physical and structural properties of this compound Dihydrochloride.

The key to its reactivity lies in the two electrophilic carbon atoms of the imidate groups. In the presence of a base or upon heating, these sites are highly susceptible to nucleophilic attack by the amino groups of chiral 1,2-amino alcohols or 1,2-diamines. nih.govorgsyn.org This reactivity facilitates a double cyclization reaction, efficiently forming the two oxazoline (B21484) or imidazoline (B1206853) rings linked by a methylene bridge. The dihydrochloride form likely activates the imidate carbons further towards nucleophilic attack. The molecule's C2v symmetry is translated into the C2-symmetric chiral ligands it helps to create, which is a crucial feature for achieving high enantioselectivity in catalysis.

Overview of its Role in Enantioselective Chemical Transformations

The principal role of this compound in enantioselective synthesis is as a key starting material for the preparation of chiral ligands. sigmaaldrich.comscientificlabs.com These ligands, when complexed with a metal center, form powerful catalysts for a variety of asymmetric reactions.

Detailed research findings have demonstrated the utility of this compound in the synthesis of ligands for several important transformations:

Asymmetric Diels-Alder Cycloaddition: It is a reactant for the synthesis of chiral bis(oxazoline)-copper complexes. These catalysts, which can be immobilized on supports, are effective in catalyzing asymmetric Diels-Alder reactions, a powerful carbon-carbon bond-forming reaction for the synthesis of cyclic compounds. sigmaaldrich.comsigmaaldrich.com

Enantioselective Transfer Hydrogenation: The compound is used to prepare nonracemic bis(oxazoline)ruthenium p-cymene (B1678584) complexes. These complexes and their silica-supported versions act as catalysts for the enantioselective transfer hydrogenation of ketones to produce chiral secondary alcohols, which are valuable intermediates in many pharmaceutical syntheses. sigmaaldrich.comsigmaaldrich.com

Enantioselective Reduction: this compound is a reactant in the preparation of rhenium cyanobis(oxazoline) oxo complexes, which serve as catalysts for enantioselective reductions. sigmaaldrich.comsigmaaldrich.com

Enantioselective Cyclopropanation: C2-symmetric methylenebis(imidazolines), synthesized from chiral diamines and this compound, have been used as ligands in the enantioselective cyclopropanation of styrene. thieme-connect.com

A notable example is the synthesis of bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane, a precursor to widely used BOX ligands. In a documented procedure, (1R,2S)-(+)-cis-1-amino-2-indanol is reacted with this compound dihydrochloride in dichloromethane (B109758) to yield the desired bis(oxazoline) ligand in high yield without the need for chromatographic purification. orgsyn.orgorgsyn.org

| Reagents | Product | Application of Product | Yield |

| (1R,2S)-(+)-cis-1-amino-2-indanol, this compound dihydrochloride | Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane | Precursor to chiral BOX ligands for reactions like Diels-Alder | 70% orgsyn.org |

Example of this compound in Ligand Synthesis.

This direct and efficient access to powerful chiral ligands underscores the specific and significant contribution of this compound to the field of enantioselective catalysis.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O2 |

|---|---|

Molecular Weight |

158.2 g/mol |

IUPAC Name |

diethyl propanediimidate |

InChI |

InChI=1S/C7H14N2O2/c1-3-10-6(8)5-7(9)11-4-2/h8-9H,3-5H2,1-2H3 |

InChI Key |

RZVGUUMNWCDIBV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=N)CC(=N)OCC |

Synonyms |

diethyl malonimidate |

Origin of Product |

United States |

Synthetic Pathways and Precursors to Diethyl Malonimidate

Established Synthetic Routes to Diethyl Malonimidate and its Salts

No specific synthetic pathways for this compound or its salts were identified in the reviewed search results. The compound is listed with its CAS number and molecular weight, indicating its existence and commercial availability as a chemical intermediate lookchem.comsigmaaldrich.com.

Specific methods for the preparation of the dihydrochloride (B599025) salt of this compound were not found in the provided search results. Information regarding the synthesis of related compounds, such as diethyl aminomalonate hydrochloride, exists patsnap.com, but this does not directly apply to the synthesis of this compound.

No information pertaining to methodological advancements in the synthesis of this compound was identified. The available data points towards its established use as a building block in catalysis rather than novel synthetic developments for its own production.

Green Chemistry Principles in this compound Production

Information regarding the application of green chemistry principles in the production of this compound was not found in the provided search results. While general principles of green chemistry and their application in the synthesis of other malonate derivatives or related compounds are discussed epa.govacs.orgnih.govnih.govrsc.org, these findings cannot be directly correlated to the production of this compound without specific process details.

Table 1: this compound Dihydrochloride - Key Information

| Property/Application | Detail | Source Index |

| CAS Number | 10344-69-1 | lookchem.comsigmaaldrich.com |

| Molecular Formula | C7H14N2O2·2HCl | lookchem.com |

| Molecular Weight | 231.12 g/mol | lookchem.comsigmaaldrich.com |

| Melting Point | 122 °C (dec.) | lookchem.comsigmaaldrich.com |

| Primary Use | Reactant for catalyst preparation | lookchem.comsigmaaldrich.com |

| Specific Catalytic Applications | Preparation of rhenium cyanobis(oxazoline) oxo complexes, chiral bis(oxazoline)-copper complexes, bis(oxazoline)ruthenium p-cymene (B1678584) complexes | lookchem.comsigmaaldrich.com |

| Key Application Area | Asymmetric synthesis, enantioselective reduction catalysts, enantioselective transfer hydrogenation | lookchem.comsigmaaldrich.com |

| Appearance | White to yellow powder or crystalline powder | lookchem.com |

Fundamental Reactivity and Chemical Transformations of Diethyl Malonimidate

Imidate Functional Group Chemistry and its Specificities in Diethyl Malonimidate

The imidate functional group, R-C(=NR')OR'', also known as an imino ether, is structurally related to both esters and imines. wikipedia.org This duality imparts a unique chemical character to this compound. The carbon atom of the imidate group is bonded to both an oxygen and a nitrogen atom, making it a highly electrophilic center, susceptible to attack by nucleophiles. wikipedia.org

In this compound, the two imidate groups influence each other's reactivity through the intervening methylene (B1212753) group. The general reactions of carboximidates include hydrolysis to form esters and reaction with amines to yield amidines. wikipedia.org In the context of this compound, these reactions would lead to the formation of diethyl malonate or malonamide (B141969) derivatives, respectively.

The synthesis of this compound itself, typically as its dihydrochloride (B599025) salt, is achieved through the Pinner reaction. chemicalbook.comwikipedia.org This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. nih.gov For this compound, this involves the reaction of malononitrile (B47326) with ethanol (B145695) in the presence of anhydrous hydrogen chloride. chemicalbook.com The mechanism proceeds via protonation of the nitrile, which activates it towards nucleophilic attack by the alcohol. nih.gov

A key application of the imidate functionality in this compound is its use as a precursor for the synthesis of bis(oxazoline) ligands. These ligands are important in asymmetric catalysis. The reaction involves the condensation of this compound with chiral amino alcohols, where the imidate groups are converted into the oxazoline (B21484) rings.

Role of Active Methylene Group in this compound Reactivity

The methylene group (-CH₂-) in this compound is flanked by two electron-withdrawing imidate groups. This structural arrangement classifies it as an "active methylene" group, analogous to the one found in diethyl malonate. shivajicollege.ac.inwikipedia.org The electron-withdrawing nature of the adjacent imidate functionalities increases the acidity of the methylene protons, making them susceptible to deprotonation by a suitable base to form a stabilized carbanion. quora.comeasetolearn.com

This carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. While specific examples for this compound are not extensively documented in readily available literature, by analogy with diethyl malonate, this reactivity would be expected to include:

Alkylation: Reaction with alkyl halides to introduce alkyl substituents at the central carbon.

Acylation: Reaction with acyl halides or anhydrides to introduce acyl groups.

Condensation reactions: Such as the Knoevenagel condensation with aldehydes and ketones.

The stability of the resulting carbanion is due to the delocalization of the negative charge onto the adjacent imidate groups. easetolearn.com The specific nature of the imidate group, compared to the ester group in diethyl malonate, will modulate the precise acidity and nucleophilicity of the active methylene group.

Mechanisms of Key Reactions Involving this compound

The primary reaction mechanism for the formation of this compound is the Pinner reaction . As previously mentioned, this involves the following steps:

Protonation of the nitrile group of malononitrile by a strong acid, typically HCl.

Nucleophilic attack of the alcohol (ethanol) on the activated nitrilium carbon.

Proton transfer to yield the imidate hydrochloride, known as a Pinner salt. nih.gov

The most prominent reaction of this compound is its conversion to bis(oxazoline) ligands . This is a cyclocondensation reaction with chiral amino alcohols. The mechanism can be outlined as:

Nucleophilic attack of the amino group of the chiral amino alcohol on the electrophilic carbon of the imidate group.

Elimination of ammonia (B1221849) (or its protonated form).

Intramolecular cyclization involving the hydroxyl group of the amino alcohol attacking the same carbon, leading to the formation of the oxazoline ring with the elimination of ethanol. This process is repeated for the second imidate group to form the bis(oxazoline) ligand.

Investigating Donor-Acceptor Interactions and their Chemical Consequences

The concept of donor-acceptor interactions is crucial in understanding the electronic properties and reactivity of molecules. nih.gov In this compound, the lone pairs of electrons on the oxygen and nitrogen atoms of the imidate groups can act as electron donors. Conversely, the electrophilic carbon of the imidate group and the acidic protons of the active methylene group can act as electron acceptors.

These intramolecular donor-acceptor characteristics are fundamental to the reactivity described in the previous sections. For instance, the electron-withdrawing (acceptor) nature of the imidate groups enhances the acidity of the methylene protons.

In the context of its applications, this compound is used in the synthesis of chiral bis(oxazoline)-copper complexes that are immobilized on insoluble organic supports through donor-acceptor interactions. These interactions are key to the functionality of the resulting reusable catalysts for asymmetric reactions like the Diels-Alder cycloaddition. While detailed studies on the specific donor-acceptor properties of isolated this compound are not widely available, its role in forming these catalytically active complexes highlights the importance of these electronic characteristics. The imidate nitrogen, with its lone pair, can act as a donor to coordinate with metal centers, a fundamental aspect of its utility in coordination chemistry and catalysis.

Data Table

| Property | Value | Reference |

| IUPAC Name | diethyl propanediimidate;dihydrochloride | nih.gov |

| CAS Number | 10344-69-1 | nih.gov |

| Molecular Formula | C₇H₁₆Cl₂N₂O₂ | nih.gov |

| Molecular Weight | 231.12 g/mol | nih.gov |

| Melting Point | 122 °C (decomposes) |

Applications of Diethyl Malonimidate in Chiral Catalyst Synthesis

Utilization in the Preparation of Bis(oxazoline) Ligands

The synthesis of bis(oxazoline) ligands from diethyl malonimidate dihydrochloride (B599025) is a well-established procedure. nih.govorgsyn.org The reaction involves the condensation of the this compound dihydrochloride with two equivalents of a chiral, non-racemic amino alcohol. nih.govnih.gov For instance, reacting this compound dihydrochloride with (1R,2S)-(+)-cis-1-amino-2-indanol in dichloromethane (B109758) yields the corresponding bis(oxazoline) ligand. nih.gov This straightforward synthesis allows for the creation of a variety of BOX ligands that are pivotal in asymmetric catalysis. wikipedia.org

Bis(oxazoline) ligands derived from this compound can be further modified to create cyanobis(oxazoline) (CN-BOX) ligands. nih.gov These CN-BOX ligands, featuring varying electronic and steric properties, are synthesized from their corresponding chiral amino alcohols and subsequently complexed with a rhenium precursor to form (CN-BOX)Re(V)-oxo complexes. nih.gov

These rhenium complexes have proven to be effective catalysts for the enantioselective hydrosilylation of ketones. nih.gov The selectivity of the reduction is influenced by the substituents on the oxazoline (B21484) rings. For example, complexes with alkyl and benzyl (B1604629) substitutions on the ligand framework achieved moderate enantiomeric excesses (ee). nih.gov A significant improvement in selectivity was observed with a tetraphenyl-substituted ligand, which yielded good enantioselectivity in the reduction of specific ketone substrates. nih.gov An alternative and convenient method involves the in situ generation of the chiral catalyst, which achieves identical enantioselectivity to the pre-formed catalyst. nih.gov

| Entry | Ketone Substrate | Ligand Substitution | Enantiomeric Excess (% ee) |

|---|---|---|---|

| 1 | 5-Methoxytetralone | Alkyl | 53 |

| 2 | 5-Methoxytetralone | Benzyl | 53 |

| 3 | 5-Methoxytetralone | Indenyl | 30 |

| 4 | 5-Methoxytetralone | Tetraphenyl | 67 |

| 5 | Acetophenone | Tetraphenyl | 73 |

This compound is a key reactant in the synthesis of chiral bis(oxazoline) ligands used to form copper(II) complexes. sigmaaldrich.comchemicalbook.comchemdad.com These [Cu(BOX)] complexes are versatile and powerful Lewis acid catalysts for enantioselective Diels-Alder reactions. nih.govnih.govfigshare.com The copper(II) center, coordinated to the C2-symmetric BOX ligand, effectively organizes the dienophile and diene, leading to highly controlled stereochemical outcomes. nih.gov

The effectiveness of these catalysts has been demonstrated in various cycloaddition reactions, including those involving N-acryloyl oxazolidinones with dienes like furan, resulting in cycloadducts with excellent enantioselectivity (up to 98% ee). nih.gov The stereochemical outcome is generally consistent with a model where the substrate chelates to the copper center, and the bulky substituents of the ligand block one of the prochiral faces of the dienophile. wikipedia.orgnih.gov

| Dienophile | Diene | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| N-Acryloyl Oxazolidinone | Cyclopentadiene | 10 | 85 | 98 |

| N-Acryloyl Oxazolidinone | Furan | 10 | 90 | 97 |

| N-Acryloyl Oxazolidinone | 1-Acetoxy-3-methylbutadiene | 10 | 88 | 98 |

The versatility of this compound extends to the preparation of ligands for nonracemic bis(oxazoline)ruthenium p-cymene (B1678584) complexes. sigmaaldrich.comchemicalbook.comchemdad.com These "piano-stool" configured ruthenium complexes are active catalysts for the enantioselective transfer hydrogenation of ketones to produce chiral secondary alcohols, a crucial transformation in organic synthesis. sigmaaldrich.comchemicalbook.com The general structure of these catalysts features a ruthenium atom coordinated to a p-cymene ring, a chiral bis(oxazoline) ligand, and a halide. rsc.orgmdpi.com The reaction typically uses a hydrogen donor, such as isopropanol, to reduce the ketone substrate. The chirality of the BOX ligand dictates the stereochemical outcome of the reduction, leading to the formation of one enantiomer of the alcohol product in excess.

Functionalization Strategies for Catalyst Immobilization

A significant area of development for catalysts derived from this compound is their immobilization on solid supports. mdpi.commdpi.com Heterogenization of these homogeneous catalysts facilitates their separation from the reaction mixture, allowing for easier product purification and potential recycling of the catalyst, which is economically and environmentally advantageous. mdpi.com

One strategy for catalyst recycling involves the immobilization of chiral bis(oxazoline)-copper complexes on insoluble organic supports. sigmaaldrich.comchemicalbook.comchemdad.com This can be achieved by designing ligands that incorporate a specific functional group, such as an anthracene (B1667546) moiety. researchgate.net This group can form a charge-transfer complex with an acceptor molecule, like trinitrofluorenone, which is part of an insoluble support. This non-covalent, donor-acceptor interaction allows the catalyst to be precipitated and recovered after the reaction. researchgate.net This methodology has been successfully applied to Diels-Alder reactions, demonstrating that the immobilized catalyst retains high activity and enantioselectivity over multiple uses. researchgate.net

Another powerful immobilization technique is the grafting of catalysts onto inorganic supports like silica (B1680970). sigmaaldrich.comchemicalbook.comchemdad.com For nonracemic bis(oxazoline)ruthenium p-cymene complexes, silica-supported analogues have been developed. sigmaaldrich.comchemicalbook.com This involves covalently attaching the catalyst to the silica surface. rsc.org The grafting can be achieved by modifying the ligand with functional groups, such as alkylsiloxane chains, that can react with the silanol (B1196071) groups on the silica surface to form stable siloxane bridges. nih.govrsc.org This approach creates a robust heterogeneous catalyst where the active metal centers are site-isolated, which can prevent aggregation and deactivation. rsc.org The performance of such silica-grafted catalysts in enantioselective transfer hydrogenation of ketones depends on factors like the nature of the linkage to the support and the surface properties of the silica. nih.govdoi.org

Mechanistic Elucidation and Computational Studies in Diethyl Malonimidate Derived Catalysis

Kinetic and Spectroscopic Investigations of Catalytic Cycles

Kinetic and spectroscopic studies are fundamental to unraveling the step-by-step processes within a catalytic cycle. These investigations aim to identify reaction intermediates, determine rate-determining steps, and quantify the influence of various reaction parameters on catalytic activity. For catalysts derived from diethyl malonimidate, such studies would typically involve monitoring reaction progress over time to establish rate laws, which can reveal the order of the reaction with respect to the catalyst, substrates, and any co-catalysts or additives rsc.orgresearchgate.net.

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are invaluable for characterizing transient intermediates and the catalyst's state during the reaction. For instance, variable-temperature NMR studies can provide insights into the dynamic behavior of catalysts and substrates, including complex formation and conformational changes mdpi.comcdnsciencepub.commdpi.comscilit.com. While specific kinetic and spectroscopic investigations directly detailing the catalytic cycles of catalysts synthesized from this compound are not extensively detailed in the provided literature, these methodologies are standard practice in the field of asymmetric catalysis for understanding similar catalyst classes, such as those employing bis(oxazoline) ligands rsc.orgmdpi.comnih.gov.

Theoretical and Computational Analysis of Reactivity and Stereoselectivity

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in complementing experimental findings by providing atomic-level insights into reaction mechanisms and stereochemical outcomes. These methods allow for the exploration of potential energy surfaces, the identification of transition states, and the quantification of activation barriers and interaction energies.

DFT Calculations on Transition States in Catalytic Reactions

DFT calculations are widely employed to model the transition states of key bond-forming or bond-breaking steps in catalytic reactions. By calculating the geometries and energies of these transition states, researchers can elucidate the preferred reaction pathways and predict the stereochemical outcome of the reaction. For catalytic systems derived from this compound, DFT would be applied to understand how these catalysts activate substrates and facilitate bond formation.

Studies on related catalytic systems, such as the Michael addition or Mannich reactions catalyzed by chiral organocatalysts or metal complexes, frequently utilize DFT to map out reaction coordinates and identify transition states. For example, DFT calculations have been used to analyze transition states in Michael additions involving malonates and nitroolefins, providing energies for different proposed pathways rsc.orgnih.govbeilstein-journals.orgresearchgate.netnih.gov. Similarly, studies on catalysts featuring bis(oxazoline) (BOX) ligands, which are structurally related to compounds that can be synthesized using this compound derivatives, often employ DFT to investigate transition states in asymmetric Diels-Alder reactions or transfer hydrogenations, calculating relative energies and geometries to explain observed selectivities mdpi.comrsc.org. These computational approaches provide crucial data, such as activation energies (e.g., in kcal·mol−1), that are essential for understanding the kinetic feasibility of different reaction pathways.

Substrate-Catalyst Interactions and Enantiocontrol Mechanisms

A key aspect of asymmetric catalysis is understanding how the chiral catalyst interacts with its substrates to induce enantioselectivity. Computational studies are instrumental in visualizing and quantifying these interactions, which often involve non-covalent forces such as hydrogen bonding, van der Waals forces, and π–π stacking. These interactions orient the substrates within the catalyst's chiral environment, favoring the formation of one enantiomer over the other.

For catalysts derived from this compound, computational analyses would focus on the specific interactions between the catalyst's chiral framework (e.g., the bis(oxazoline) moiety) and the reacting substrates. DFT calculations can model the binding modes of substrates to the catalyst and map out the precise geometries of the transition states, revealing how steric and electronic factors contribute to enantiocontrol mdpi.comacs.orgnih.gov. For instance, studies on chiral metal complexes have shown that hydrogen bonding between the catalyst's functional groups and the substrate can pre-organize the reactants for stereoselective bond formation mdpi.comacs.org. By comparing the energies of transition states leading to different enantiomers, computational methods can predict or rationalize the observed enantiomeric excess (ee) of the product.

Future Prospects and Emerging Research Frontiers for Diethyl Malonimidate

Exploration of Diethyl Malonimidate in Novel Asymmetric Transformations

The utility of this compound in asymmetric synthesis is a significant area of current research. It is frequently employed in the preparation of chiral ligands, such as bis(oxazoline) (Box) ligands, which are crucial for metal-catalyzed asymmetric reactions. For instance, this compound dihydrochloride (B599025) is a key starting material for synthesizing these ligands, which are then complexed with metals like copper or rhenium to create catalysts for enantioselective transformations sigmaaldrich.com. These catalysts have demonstrated efficacy in reactions such as asymmetric Diels-Alder cycloadditions and enantioselective transfer hydrogenation of ketones to secondary alcohols sigmaaldrich.com.

Furthermore, diethyl malonate itself, a related compound, is actively studied in asymmetric Michael additions. Research has shown that diethyl malonate can participate in enantioselective Michael-type additions to substrates like β-arylethenesulfonyl fluorides, yielding chiral alkanesulfonyl fluorides with high enantioselectivities (up to 92%) under specific catalytic conditions, including high-pressure environments nih.govacs.org. Other studies have explored the use of nickel-sparteine complexes for the enantioselective Michael addition of diethyl malonate to chalcones, achieving good yields and enantiomeric excesses (ee) up to 86% longdom.org. Bifunctional organocatalysts, such as those incorporating thiourea (B124793) or urea (B33335) moieties, have also been developed for the highly enantioselective Michael addition of diethyl malonate to nitroolefins, with some systems achieving up to 99% ee metu.edu.trmdpi.com. These advancements highlight the potential for diethyl malonate and its derivatives to be key components in the development of new, highly selective asymmetric synthetic methodologies.

Development of Advanced Heterogeneous Catalysts Utilizing this compound Derivatives

A growing trend in catalysis is the development of heterogeneous catalysts, which offer advantages such as ease of separation and recyclability. This compound derivatives are being explored for their incorporation into such advanced catalytic systems. For example, chiral bis(oxazoline)-copper complexes, synthesized using this compound dihydrochloride, have been successfully immobilized on insoluble organic supports. These supported catalysts retain their efficacy in asymmetric Diels-Alder cycloadditions, demonstrating the potential for heterogeneous applications sigmaaldrich.com. Similarly, silica-supported analogs of nonracemic bis(oxazoline)ruthenium p-cymene (B1678584) complexes, also derived from this compound, have been developed for enantioselective transfer hydrogenation of ketones sigmaaldrich.com. This strategic immobilization allows for the recovery and reuse of the chiral catalytic species, contributing to more sustainable chemical processes. Research continues into creating robust, recyclable heterogeneous catalysts by anchoring this compound-derived ligands or structures onto various solid supports like metal-organic frameworks (MOFs) or mesoporous silica (B1680970).

Potential for Applications Beyond Asymmetric Catalysis

While asymmetric catalysis remains a primary focus, academic literature suggests potential applications for this compound and its derivatives in other areas of organic synthesis and potentially material science, though these are less extensively documented compared to its catalytic roles. As a versatile difunctional building block, it can be envisioned as a precursor for heterocycles or polymers. For instance, its ability to form imidate linkages suggests potential in the synthesis of nitrogen-containing compounds or in polymer cross-linking, though specific research in these domains is not as prominent as its use in catalysis. Its role as a precursor to bis(oxazoline) ligands also hints at broader applications in coordination chemistry, where such ligands are used in various metal complexes with diverse properties. Further exploration into its reactivity with different functional groups could uncover new synthetic pathways and applications in areas such as medicinal chemistry or supramolecular chemistry.

Unresolved Challenges and Opportunities in this compound Chemistry

Despite the significant progress, several challenges and opportunities exist in the field of this compound chemistry. One challenge can be the synthesis and handling of this compound itself, which is often used as its dihydrochloride salt due to the instability of the free base. Developing more efficient and stable synthetic routes to the free base or more user-friendly salt forms could broaden its accessibility.

Opportunities lie in the rational design of novel chiral ligands derived from this compound with enhanced catalytic activity and selectivity. Exploring a wider range of chiral amino alcohols for condensation with this compound could lead to new generations of highly effective catalysts for a broader spectrum of asymmetric transformations. Furthermore, the development of more robust and easily recyclable heterogeneous catalysts based on this compound derivatives remains a key area for future research, aiming to improve catalyst lifetime and reduce environmental impact. Investigating the potential of this compound in cascade reactions or multi-component reactions could also unlock new synthetic efficiencies. Finally, a deeper mechanistic understanding of how this compound-derived catalysts operate in various transformations will be crucial for the rational design of even more sophisticated catalytic systems.

Compound List:

this compound

this compound dihydrochloride

Bis(oxazoline) ligands

Copper complexes

Rhenium complexes

Ruthenium complexes

Diethyl malonate

β-Arylethenesulfonyl fluorides

Nitroolefins

Chalcones

Q & A

Q. What is the role of diethyl malonimidate in synthesizing 3,5-diaminopyrazoles, and how are reaction conditions optimized?

this compound reacts with hydrazines under mild conditions to form heterocyclic amines like 3,5-diaminopyrazoles. Optimal conditions involve equimolar ratios of hydrazine and this compound dissolved in warm ethanol, followed by reflux without external heating. Precipitation occurs upon chilling, yielding up to 78% product. Key parameters include solvent choice (ethanol), temperature control to manage exothermic reactions, and recrystallization from isopropyl alcohol for purity. Characterization via UV, IR, and NMR spectroscopy confirms pyrazole structure and tautomeric forms .

Q. How is this compound dihydrochloride utilized in synthesizing chiral bis(oxazoline) ligands?

this compound dihydrochloride serves as a precursor in ligand synthesis. For example, it reacts with amino alcohols (e.g., (1R,2S)-cis-1-amino-2-indanol) in dichloromethane or THF at 45–50°C. The reaction requires 20 hours under nitrogen, followed by filtration and purification via flash chromatography. This method produces ligands critical for asymmetric catalysis, with yields around 40–60%. Monitoring reaction progress via ¹H NMR ensures completion .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

While this compound is not classified as hazardous under OSHA standards, standard precautions include using gloves, eye protection, and working in a fume hood. Reactions involving hydrazines require careful temperature control to manage exothermic processes. Waste should be neutralized and disposed of according to institutional guidelines. Refer to safety protocols for related compounds (e.g., dimethyl malonimidate) for additional handling insights .

Q. How does this compound compare to other imidate esters in cross-linking efficiency?

this compound is less commonly used than dimethyl analogs (e.g., dimethyl adipimidate) due to solubility differences. However, it effectively forms intramolecular cross-links in proteins, as shown in glutamine synthetase modifications, where it introduces 3–4 cross-links per subunit without altering enzymatic activity. Comparisons with longer-chain imidates (e.g., suberimidate) reveal trade-offs between spacer length and cross-linking density .

Q. What spectroscopic techniques are used to characterize reaction products involving this compound?

UV-Vis spectroscopy identifies electronic transitions in heterocyclic products (e.g., protonated vs. basic forms of diaminopyrazoles). IR confirms functional groups (e.g., NH₂ stretches), while ¹H NMR in DMSO-d₆ resolves tautomeric structures by identifying sp² hybridized carbons. For cross-linked proteins, SDS-PAGE and fluorescence spectroscopy assess structural changes .

Advanced Research Questions

Q. How does cross-linking with this compound enhance enzyme thermostability without altering activity?

In glutamine synthetase, this compound introduces 3–4 intramolecular cross-links per subunit, stabilizing tertiary structure. This reduces conformational flexibility, increasing thermal resistance (e.g., from 50°C to 70°C) while preserving catalytic activity and allosteric regulation. Fluorescence spectra confirm unchanged active-site environments, suggesting minimal perturbation of functional residues .

Q. What mechanistic insights explain the selectivity of this compound in transmembrane protein studies?

this compound’s bifunctionality allows it to cross-link proximal lysine residues, revealing spatial relationships in membrane proteins. For example, in erythrocyte ghosts, cross-linking after lectin binding demonstrates transmembrane signal propagation. Controls (e.g., monofunctional analogs, temperature sensitivity) validate specificity. This method elucidates interactions between outer-membrane lectins and inner-membrane spectrin .

Q. How do reaction conditions influence tautomerism in this compound-derived heterocycles?

Solvent polarity and pH dictate tautomeric equilibria. In DMSO-d₆, 3,5-diaminopyrazole exists predominantly as the 1H-tautomer (δ 4.70 ppm for NH₂), with no evidence of 4H-forms. Bromination studies (e.g., aqueous Br₂) show electrophilic substitution at position 4, confirming aromaticity and guiding derivatization strategies .

Q. What are the limitations of this compound in protein cross-linking compared to longer-chain imidates?

this compound’s short spacer (2 carbons) restricts it to intramolecular cross-links, unlike adipimidate (6 carbons) or suberimidate (8 carbons), which enable intermolecular bonds. In E. coli cell walls, dimethyl malonimidate forms dense protein networks, but diethyl derivatives may underperform due to steric hindrance. Comparative SDS-PAGE profiles highlight these differences .

Q. How can this compound reactions be scaled for high-throughput ligand synthesis without compromising enantioselectivity?

Automated setups using pre-dried solvents and controlled heating (45–50°C) improve reproducibility. Parallel reactions with varying amino alcohols and imidates (e.g., malonimidate vs. ketomalonate) optimize ligand diversity. Chiral HPLC or polarimetry monitors enantiomeric excess, ensuring fidelity in asymmetric catalysis applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.